molecular formula C18H25N3O3 B2400633 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide CAS No. 896381-89-8

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide

Cat. No.: B2400633
CAS No.: 896381-89-8
M. Wt: 331.416
InChI Key: DOBYKJMVMRLGCA-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide is a compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an acetamide group and an ethylhexyl side chain, which may contribute to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Introduction of the Acetamide Group: The acetamide group can be introduced via a multicomponent reaction involving isatoic anhydride, an amine, and an orthoester.

    Attachment of the Ethylhexyl Side Chain: The ethylhexyl side chain can be introduced through a substitution reaction, where the appropriate ethylhexyl halide is reacted with the intermediate quinazolinone derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be essential. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or the acetamide group.

    Substitution: The ethylhexyl side chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a subject of interest in biological research.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including drug development for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-ones: These compounds share the quinazolinone core and have similar biological activities.

    2,3-Disubstituted Quinazolin-4(3H)-ones: These derivatives have additional substituents at the 2 and 3 positions, which can modify their properties and activities.

    2-Styryl-3-substituted Quinazolin-4(3H)-ones: These compounds feature a styryl group, which can enhance their biological activities.

Uniqueness

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide is unique due to its specific combination of functional groups, which can confer distinct properties and activities. The ethylhexyl side chain, in particular, may influence its solubility, bioavailability, and interaction with biological targets, setting it apart from other quinazolinone derivatives.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-3-5-8-13(4-2)11-19-16(22)12-21-17(23)14-9-6-7-10-15(14)20-18(21)24/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBYKJMVMRLGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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